![molecular formula C20H17ClN2O3S2 B299435 N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B299435.png)
N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide
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Overview
Description
N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide is a compound that belongs to the class of sulfonamide compounds. This compound has attracted the attention of many researchers due to its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in many types of cancer cells. CA IX plays a crucial role in regulating pH homeostasis in cancer cells, and its inhibition can lead to the inhibition of tumor growth.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, which is overexpressed in many types of cancer cells. In addition, it has been reported to have antibacterial activity against Gram-positive bacteria. It has also been reported to have anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide in lab experiments include its potential applications in various scientific fields, its ability to inhibit the activity of CA IX, and its antibacterial and anti-inflammatory activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide. One direction is the synthesis of new analogs with improved activity and selectivity. Another direction is the evaluation of the compound's potential as a therapeutic agent for the treatment of cancer and bacterial infections. Furthermore, the development of new methods for the synthesis of this compound and its analogs is also an area of future research.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide involves several steps. The first step involves the protection of the amino group of 4-(methylsulfanyl)aniline with tert-butoxycarbonyl (Boc) to form Boc-4-(methylsulfanyl)aniline. The second step involves the reaction of Boc-4-(methylsulfanyl)aniline with 2-chlorobenzoyl chloride to form Boc-4-(methylsulfanyl)-N-(2-chlorophenyl)benzamide. The third step involves the deprotection of the Boc group to form N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide.
Scientific Research Applications
N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide has potential applications in various scientific fields. It has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. It has also been used as a building block for the synthesis of dendrimers for drug delivery applications. In addition, it has been used as a starting material for the synthesis of other biologically active compounds.
properties
Product Name |
N-(2-chlorophenyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide |
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Molecular Formula |
C20H17ClN2O3S2 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-methylsulfanylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H17ClN2O3S2/c1-27-14-10-12-15(13-11-14)28(25,26)23-18-8-4-2-6-16(18)20(24)22-19-9-5-3-7-17(19)21/h2-13,23H,1H3,(H,22,24) |
InChI Key |
DHPUDSWFBQWYLE-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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